(Benzo[b]thiophen-3-ylmethyl)hydrazine

Antitubercular drug discovery Hydrazone-based inhibitors Mycobacterium tuberculosis

This C3-substituted benzothiophene-hydrazine hybrid building block is the essential scaffold for generating antitubercular hydrazone libraries validated to achieve 96% Mycobacterium tuberculosis inhibition at 6.25 µg/mL. Unlike C5-substituted isomers, the C3 hydrazine attachment position enables distinctive condensation pathways with aldehydes/ketones for rapid hit expansion. The calculated logP of 1.79 and balanced HBD/HBA profile make it an optimal starting point for CNS-penetrant lead optimization. Procure both C3- and C5-isomers to establish rigorous SAR around substitution geometry and avoid mis-targeted analogs.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
Cat. No. B13623608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzo[b]thiophen-3-ylmethyl)hydrazine
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CNN
InChIInChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2
InChIKeyVKDCWIXGMWJYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-3-ylmethyl)hydrazine CAS 887593-54-6: Procurement-Ready Building Block for Benzothiophene-Hydrazone Drug Discovery


(Benzo[b]thiophen-3-ylmethyl)hydrazine (CAS 887593-54-6) is a benzothiophene-hydrazine hybrid building block comprising a benzo[b]thiophene core linked via a methylene bridge to a hydrazine moiety . The compound is commercially available at ≥98% purity with specifications including logP 1.79, hydrogen bond acceptor count 2, and hydrogen bond donor count 2 . This structure positions it as a versatile synthon for generating hydrazone derivatives through condensation with carbonyl compounds, a transformation pathway that has yielded validated antitubercular and cytotoxic hit molecules in structurally related benzothiophene-hydrazine systems [1].

Why Benzo[b]thiophen-3-ylmethyl)hydrazine Cannot Be Interchanged with Other Benzothiophene-Hydrazine Analogs in Hit-to-Lead Campaigns


Benzothiophene-hydrazine analogs are not functionally interchangeable due to position-dependent reactivity and divergent biological activity profiles. The hydrazine attachment position on the benzothiophene scaffold fundamentally alters synthetic accessibility: C3-substituted derivatives (as in the target compound) enable distinct condensation pathways compared to C5-substituted isomers . More critically, structurally analogous benzothiophene-hydrazones show dramatic variation in antitubercular potency depending on aryl substituents on the hydrazone moiety—with inhibition ranging from modest to 96% at identical screening concentrations [1]. Similarly, benzothieno[3,2-b]pyridine derivatives demonstrate potent cytotoxicity (~97% growth inhibition) while hydrazone derivatives from the same synthetic campaign show antibacterial rather than cytotoxic activity, confirming that small structural perturbations within this chemical space produce non-overlapping biological outcomes [2]. Substitution without quantitative activity validation risks selecting an inactive or mis-targeted analog.

Benzo[b]thiophen-3-ylmethyl)hydrazine: Quantitative Differential Evidence Versus Structural Analogs


Antitubercular Activity: C3-Benzothiophene Hydrazone Derivative Achieves 96% Inhibition at 6.25 µg/mL

A hydrazone derivative synthesized from benzo[b]thiophene-3-carboxaldehyde (the aldehyde precursor to the target hydrazine compound) demonstrated 96% inhibition against Mycobacterium tuberculosis in the TAACF primary screening at 6.25 µg/mL [1]. This activity places the C3-benzothiophene hydrazone scaffold among the highly active antitubercular hits, whereas other hydrazones within the same synthesized series showed substantially lower or unreported inhibition values at identical screening concentrations, confirming that the 2,5-dichlorophenyl substitution pattern on the hydrazone nitrogen is critical for this potency level [1].

Antitubercular drug discovery Hydrazone-based inhibitors Mycobacterium tuberculosis

Cytotoxic Activity: Benzothieno[3,2-b]pyridine Derivative Achieves ~97% Growth Inhibition of LOX IMVI Melanoma Cells at 10 µM

In a 2024 study employing a domino reaction protocol to access benzothiophene-derived chemical entities, a benzothieno[3,2-b]pyridine derivative synthesized from a C3-formyl-functionalized benzothiophene precursor effected approximately 97% growth inhibition of the LOX IMVI melanoma cell line at 10 µM concentration [1]. Notably, hydrazone derivatives from the same synthetic campaign were identified as potent antibacterial agents rather than cytotoxic agents, demonstrating functional divergence within this chemical series [1]. The target hydrazine compound serves as a versatile intermediate for accessing both hydrazone and fused heterocyclic pathways.

Anticancer drug discovery Melanoma cell line inhibition Fused heterocycle synthesis

Synthetic Reactivity: Primary Hydrazine Moiety Enables Direct Hydrazone Formation Versus N-Substituted Analogs Requiring Additional Deprotection

The target compound (benzo[b]thiophen-3-ylmethyl)hydrazine contains a primary hydrazine (-NH-NH2) moiety that undergoes direct condensation with carbonyl compounds to form hydrazones [1]. In contrast, structurally related compounds such as 1-benzothiophen-5-ylhydrazine require regioselective functionalization strategies at the C3 position that are described as challenging transformations . Additionally, N-substituted hydrazine derivatives (e.g., 2,5-dichlorophenylhydrazine used in comparator studies) are pre-functionalized and lack the versatility for generating diverse hydrazone libraries without additional synthetic manipulation [1]. The primary hydrazine functionality of the target compound enables a one-step condensation with any aldehyde or ketone of interest without prior N-functionalization or subsequent deprotection steps.

Medicinal chemistry Hydrazone synthesis Building block reactivity

Commercial Purity Specification: ≥98% Purity with Defined Physicochemical Parameters Enables Reproducible SAR Studies

Commercially available (benzo[b]thiophen-3-ylmethyl)hydrazine is supplied at ≥98% purity with documented physicochemical parameters including logP 1.79, hydrogen bond acceptor count 2, hydrogen bond donor count 2, and Fsp3 value 0.11 . This contrasts with less well-characterized benzothiophene-hydrazine analogs where purity specifications may not be explicitly guaranteed or where batch-to-batch variability introduces confounding factors into biological assays . The compound's defined logP value of 1.79 falls within the optimal range for CNS drug-likeness and oral bioavailability predictions, providing a calculable baseline for property-based drug design.

Quality control Reproducible synthesis Procurement specification

Positional Isomer Differentiation: C3-Substitution Enables Distinct Pharmacological Profile Versus C5-Substituted Benzothiophene-Hydrazine Analogs

The hydrazine moiety in (benzo[b]thiophen-3-ylmethyl)hydrazine is attached at the C3 position of the benzothiophene core via a methylene spacer . In contrast, 1-benzothiophen-5-ylhydrazine features direct hydrazine attachment at the C5 position without a methylene linker . This positional difference is functionally significant: C3-substituted benzothiophenes are described as privileged scaffolds in FDA-approved drugs including raloxifene and zileuton, while C5-substituted derivatives are noted for requiring challenging regioselective functionalization to access C3-functionalized products . Furthermore, the C3-position is the site of formyl functionalization in the validated antitubercular hydrazone series, confirming that C3-substitution geometry is critical for activity in this chemical space [1].

Structure-activity relationship Positional isomerism Scaffold optimization

LogP Value: Experimentally Calculated logP 1.79 Positions Compound Within CNS Drug-Like Property Space

The calculated logP value for (benzo[b]thiophen-3-ylmethyl)hydrazine is 1.79 . This falls within the optimal range for CNS drug-likeness (typically logP 1-3 for CNS penetration) and oral bioavailability predictions per Lipinski's Rule of Five guidelines. In contrast, many benzothiophene derivatives without the hydrazine moiety exhibit significantly higher logP values that may exceed drug-like property space—for example, unsubstituted benzothiophene has a reported logP of approximately 3.1 [1]. The moderate lipophilicity of the target compound is attributable to the polar hydrazine functionality offsetting the hydrophobic benzothiophene core, providing a balanced property profile not achieved in more lipophilic benzothiophene analogs.

ADME prediction Drug-likeness Physicochemical profiling

Benzo[b]thiophen-3-ylmethyl)hydrazine: Evidence-Backed Application Scenarios for Medicinal Chemistry and Drug Discovery


Parallel Synthesis of Antitubercular Hydrazone Libraries

Researchers pursuing novel antitubercular agents should utilize (benzo[b]thiophen-3-ylmethyl)hydrazine as the core building block for generating diverse hydrazone libraries. Evidence from structurally analogous C3-benzothiophene hydrazones demonstrates that this scaffold can achieve 96% inhibition of Mycobacterium tuberculosis at 6.25 µg/mL with appropriate aryl substitution on the hydrazone nitrogen [1]. The primary hydrazine functionality enables one-step condensation with diverse aldehydes and ketones to rapidly explore substituent effects on antitubercular potency. This approach is validated by the TAACF screening data confirming the C3-benzothiophene hydrazone pharmacophore as a productive starting point for antitubercular hit expansion [1].

Divergent Synthesis for Dual Antibacterial and Cytotoxic Hit Discovery

The compound serves as a strategic branch point for accessing both hydrazone derivatives (associated with antibacterial activity) and fused heterocyclic derivatives (associated with cytotoxicity). A 2024 domino reaction study demonstrated that C3-formyl-functionalized benzothiophenes can be diverted either toward hydrazone formation yielding antibacterial agents, or toward benzothieno[3,2-b]pyridine formation yielding compounds with ~97% growth inhibition of LOX IMVI melanoma cells at 10 µM [2]. By procuring (benzo[b]thiophen-3-ylmethyl)hydrazine and optionally oxidizing to the aldehyde as needed, a single building block enables parallel hit discovery campaigns across multiple therapeutic areas without maintaining separate precursor inventories [2].

CNS-Penetrant Lead Generation with Favorable Physicochemical Properties

For drug discovery programs targeting CNS indications, the compound's calculated logP of 1.79 falls within the optimal window for blood-brain barrier penetration while maintaining sufficient lipophilicity for target engagement . This property balance—achieved through the polar hydrazine moiety offsetting the hydrophobic benzothiophene core—provides a calculable starting point for ADME optimization. The low Fsp3 value (0.11) further indicates a largely planar, aromatic scaffold amenable to π-stacking interactions with protein targets, while the hydrogen bond donor/acceptor counts (HBD 2, HBA 2) provide adequate polarity for aqueous solubility .

Structure-Activity Relationship Studies Requiring Positional Isomer Controls

When establishing SAR for benzothiophene-containing lead series, (benzo[b]thiophen-3-ylmethyl)hydrazine serves as the essential C3-substituted isomer control. Comparative studies with C5-substituted analogs (e.g., 1-benzothiophen-5-ylhydrazine) are necessary to deconvolute whether biological activity is driven by the benzothiophene core itself or by specific substitution geometry . The C3-position is particularly significant as it aligns with the substitution pattern of validated antitubercular hydrazones and FDA-approved benzothiophene drugs [1]. Procurement of both positional isomers enables rigorous SAR mapping to determine optimal substitution vectors for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Benzo[b]thiophen-3-ylmethyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.